molecular formula C6H12ClN B6250279 2-methylpent-3-yn-2-amine hydrochloride CAS No. 5933-08-4

2-methylpent-3-yn-2-amine hydrochloride

Cat. No.: B6250279
CAS No.: 5933-08-4
M. Wt: 133.6
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Description

2-methylpent-3-yn-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.6. The purity is usually 95.
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Properties

CAS No.

5933-08-4

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

Overview and Contextual Significance in Contemporary Organic Chemistry

Structural Characteristics and Fundamental Functional Groups of 2-Methylpent-3-yn-2-amine (B8794423) Hydrochloride

The molecular structure of 2-methylpent-3-yn-2-amine hydrochloride is defined by a five-carbon pentane (B18724) chain. A methyl group is attached to the second carbon atom, which also bears an amine group. A triple bond, characteristic of an alkyne, is located between the third and fourth carbon atoms. The hydrochloride salt form indicates that the amine group is protonated.

The key functional groups present in the molecule are:

A tertiary amine: The nitrogen atom is bonded to the pentane chain and is also bonded to three hydrogen atoms in its hydrochloride salt form.

An internal alkyne: The carbon-carbon triple bond is located within the carbon chain, not at the end. wikipedia.org

This combination of functional groups allows the molecule to participate in a diverse range of chemical reactions. The alkyne can undergo addition reactions, while the amine can act as a nucleophile or a base. mdpi.com

Table 1: Structural and Chemical Properties of 2-Methylpent-3-yn-2-amine

PropertyValue
IUPAC Name 2-methylpent-3-yn-2-amine
Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
SMILES CC#CC(C)(C)N
InChI InChI=1S/C6H11N/c1-4-5-6(2,3)7/h7H2,1-3H3
CAS Number 31914-32-6

Data sourced from PubChem CID 11412346 nih.gov

Historical Perspectives and Evolution of Research on Alkyne-Amine Architectures

The study of alkyne-amine architectures, broadly known as propargylamines, has a rich history in organic chemistry. Initially, the synthesis of these compounds often involved multi-step processes. researchgate.net However, the development of multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), has revolutionized their preparation, making them more accessible. nih.gov This has led to a surge in research exploring their synthetic potential.

The evolution of this research has been marked by the development of more efficient and selective catalytic systems for their synthesis and subsequent transformations. acs.org These advancements have broadened the scope of accessible molecular structures and have cemented the importance of propargylamines as versatile building blocks in organic synthesis. mdpi.com

Position of this compound within Modern Synthetic Strategies

Within the landscape of modern synthetic chemistry, this compound and other propargylamines are highly valued for their role as synthetic intermediates. researchgate.net They are precursors to a variety of heterocyclic compounds, such as pyrroles, oxazoles, and quinolines, which are important structural motifs in many biologically active molecules. researchgate.netnih.gov

The reactivity of the alkyne and amine functionalities allows for a range of transformations, including cyclization, isomerization, and coupling reactions. mdpi.com For instance, the alkyne can be involved in cycloaddition reactions, while the amine can participate in the formation of new carbon-nitrogen bonds. This dual reactivity makes propargylamines like this compound powerful tools for the construction of complex molecular architectures.

Advanced Synthetic Methodologies for 2 Methylpent 3 Yn 2 Amine Hydrochloride and Its Precursors

Strategies for the Construction of the 2-Methylpent-3-yn-2-amine (B8794423) Scaffold

The fundamental challenge in synthesizing 2-methylpent-3-yn-2-amine lies in the strategic formation of the bond between the nitrogen atom and the carbon backbone containing the alkyne functionality.

A primary and well-established method for the synthesis of propargylamines, including the scaffold of 2-methylpent-3-yn-2-amine, involves the nucleophilic addition of an acetylide to an imine or an iminium ion. This approach, often referred to as an A³ coupling (alkyne, aldehyde, and amine), is a powerful one-pot reaction. In a typical procedure, an aldehyde (such as propanal), an amine (like ammonia (B1221849) or a primary amine), and a terminal alkyne (propyne in this case) react in the presence of a catalyst to form the desired propargylamine (B41283). The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic acetylide.

Another related strategy involves the reaction of a pre-formed enamine with an electrophilic source of the "amino" group. However, for the specific case of 2-methylpent-3-yn-2-amine, the direct addition of a metal acetylide to a ketone (acetone) followed by amination of the resulting propargyl alcohol is a more common route. For instance, the lithium salt of propyne (B1212725) can react with acetone (B3395972) to yield 2-methylpent-3-yn-2-ol. This intermediate alcohol can then be converted to the corresponding amine.

A variation of this nucleophilic addition is the direct reaction of a metal amide with a propargyl halide. However, this method can be limited by side reactions, such as elimination.

Catalytic methods offer an atom-economical and efficient alternative for the synthesis of alkyne-amines. Hydroamination, the direct addition of an N-H bond across a carbon-carbon triple bond, is a particularly attractive approach. While the direct hydroamination of internal alkynes like pent-2-yne with ammonia to selectively produce 2-methylpent-3-yn-2-amine is challenging, related catalytic strategies have proven effective.

For instance, transition metal catalysts based on gold, copper, or iridium can facilitate the coupling of alkynes, aldehydes, and amines. In these A³ coupling reactions, the metal catalyst activates the alkyne, making it more susceptible to nucleophilic attack. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For the synthesis of tertiary propargylamines, copper catalysts are widely used due to their low cost and high efficiency. The mechanism often involves the formation of a copper acetylide intermediate.

Another catalytic approach involves the reductive amination of a corresponding alkynyl ketone. In this two-step, one-pot process, 2-methylpent-3-yn-2-one would be subjected to reductive amination conditions, typically involving a reducing agent like sodium borohydride (B1222165) and an ammonia source, to yield the target amine.

While 2-methylpent-3-yn-2-amine itself is not chiral, the development of enantioselective and diastereoselective methods for the synthesis of related chiral propargylamines is a significant area of research. These methods are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Chiral catalysts can be employed in the A³ coupling reaction to induce enantioselectivity. For example, copper or gold complexes with chiral ligands can catalyze the reaction of an alkyne, aldehyde, and amine to produce a chiral propargylamine with high enantiomeric excess. The chiral environment created by the ligand directs the approach of the nucleophilic acetylide to one face of the imine intermediate.

Another strategy involves the use of a chiral auxiliary. A chiral amine can be reacted with an aldehyde and an alkyne to produce a diastereomeric mixture of propargylamines. These diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically pure target amine.

Furthermore, enzymatic resolutions of racemic propargylamines have been developed. Lipases, for instance, can selectively acylate one enantiomer of a racemic propargylamine, allowing for the separation of the acylated product from the unreacted enantiomer.

Precursor Synthesis and Functional Group Interconversions (FGIs)

The synthesis of 2-methylpent-3-yn-2-amine hydrochloride often proceeds through the preparation of key precursors followed by functional group interconversions and final salt formation.

A common and efficient route to 2-methylpent-3-yn-2-amine involves the synthesis of the corresponding alcohol, 2-methylpent-3-yn-2-ol, as a key intermediate. This propargyl alcohol is typically prepared via the nucleophilic addition of a propyne-derived organometallic reagent to acetone. The choice of the organometallic reagent is critical for the success of the reaction. For example, propynyllithium or propynylmagnesium bromide, generated in situ from propyne and a strong base like n-butyllithium or a Grignard reagent, respectively, readily adds to the carbonyl group of acetone.

The subsequent conversion of the tertiary propargyl alcohol to the amine can be achieved through several methods. One common approach is the Ritter reaction, where the alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the desired amine.

Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source like ammonia or an azide (B81097), with the latter requiring subsequent reduction.

The final step in the synthesis is the conversion of the free base, 2-methylpent-3-yn-2-amine, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton from the hydrochloric acid, forming an ammonium (B1175870) salt.

The reaction is an acid-base neutralization:

(CH₃)₂C(NH₂)C≡CCH₃ + HCl → [(CH₃)₂C(NH₃)C≡CCH₃]⁺Cl⁻

To optimize the yield of the hydrochloride salt, several factors must be considered. The choice of solvent is important; a solvent in which the hydrochloride salt is insoluble will facilitate its precipitation and isolation. Ethers like diethyl ether or non-polar solvents are often used for this purpose. The stoichiometry of the acid addition is also crucial. A slight excess of hydrochloric acid may be used to ensure complete protonation of the amine, but a large excess should be avoided as it can complicate the purification process. The temperature at which the salt is precipitated can also affect the crystal size and purity. Cooling the reaction mixture can often improve the yield of the crystalline product. Careful control of these parameters allows for the isolation of this compound in high purity and yield.

Green Chemistry Principles and Sustainable Approaches in Synthesis of this compound

The pursuit of sustainable chemical manufacturing has led to the widespread adoption of the twelve principles of green chemistry. In the context of synthesizing this compound, these principles guide the development of new and improved synthetic routes. Key among these are the use of catalytic reactions, the design of energy-efficient processes, and the utilization of safer solvents and reagents. A primary focus has been on the implementation of multicomponent reactions, such as the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions, which offer a highly atom-economical pathway to propargylamines. rsc.orglibretexts.org

The synthesis of the free base, 2-methylpent-3-yn-2-amine, would likely proceed via a KA² coupling reaction, involving the one-pot reaction of acetone (a ketone), propyne (an alkyne), and an amine source. The subsequent conversion to the hydrochloride salt is a standard procedure. Sustainable approaches to this synthesis focus on several key areas:

Catalyst Development: The use of efficient and recyclable catalysts is a cornerstone of green synthesis. Transition metals, particularly copper and gold, have been extensively studied for their catalytic activity in A³/KA² coupling reactions. rsc.org Research is ongoing to develop heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing metal leaching and waste. nih.gov For instance, copper(I) supported on various materials like zeolites or nanotubes has shown promise in promoting solvent-free propargylamine synthesis. rsc.org

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative, safer solvents such as water, ionic liquids, or supercritical fluids. mdpi.com Even more desirably, solvent-free (neat) reaction conditions are being explored, which can significantly reduce waste and simplify product purification. rsc.orgias.ac.in

Energy Efficiency: The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. pnu.ac.ir Microwave-assisted organic synthesis (MAOS) has been successfully applied to various coupling reactions, often leading to higher yields and cleaner reaction profiles.

Atom Economy: Multicomponent reactions like the KA² coupling are inherently atom-economical as they combine three or more reactants in a single step, with most of the atoms from the starting materials being incorporated into the final product. libretexts.orgresearchgate.net This contrasts sharply with traditional multi-step syntheses that often involve the use of protecting groups and generate significant amounts of by-products.

Recent research in the broader field of propargylamine synthesis has highlighted several promising green methodologies that could be adapted for the production of 2-methylpent-3-yn-2-amine.

One study demonstrated the high efficiency of a copper-functionalized metal-organic framework (MIL-101(Cr)) as a reusable heterogeneous catalyst for A³ coupling reactions under solvent-free conditions. nih.gov This system afforded high yields with low catalyst loading and easy recovery, making it a sustainable option. nih.gov

Another approach has focused on the use of lithium triflate (LiOTf) as a reusable catalyst for A³ coupling under solvent-free conditions. ias.ac.in This method is user-friendly and can provide quantitative yields in a short time, enhancing the economic and environmental viability of the process. ias.ac.in

Gold catalysis has also emerged as a powerful tool. A gold-catalyzed direct intermolecular coupling of ketones, secondary amines, and alkynes under neat conditions has been developed for the synthesis of propargylamines with a quaternary carbon center, a structural feature present in 2-methylpent-3-yn-2-amine. rsc.org

Metal-free approaches are also gaining traction. For example, a metal-free, three-component decarboxylative strategy for constructing diverse propargylamines has been reported, offering a broad scope and high functional group compatibility. researchgate.net

The following interactive data tables summarize typical findings from research on green propargylamine synthesis, illustrating the potential for high efficiency and sustainability in the synthesis of 2-methylpent-3-yn-2-amine.

Table 1: Comparison of Catalytic Systems for Propargylamine Synthesis

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)ReusabilityReference
Cu-functionalized MIL-101(Cr)Solvent-free100186High nih.gov
Lithium Triflate (LiOTf)Solvent-freeRoom Temp.0.5-190-98High ias.ac.in
Gold(III) Bromide (AuBr₃)Solvent-free601285-95Moderate rsc.org
Copper(I) Iodide/ZeoliteSolvent-free802-480-92High rsc.org
Metal-free (Decarboxylative)Acetonitrile65375-90N/A researchgate.net

Table 2: Effect of Reaction Conditions on Yield

ParameterCondition 1Yield 1 (%)Condition 2Yield 2 (%)Reference
Solvent Toluene82Solvent-free86 nih.gov
Energy Source Conventional Heating75Microwave Irradiation90 pnu.ac.ir
Catalyst Loading 5 mol%881 mol%92 rsc.org

These findings underscore the significant progress being made in the development of sustainable synthetic routes for propargylamines. While specific research on the green synthesis of this compound is not yet widely published, the principles and methodologies described here provide a clear and promising roadmap for its future production in an environmentally responsible manner.

Chemical Reactivity and Mechanistic Investigations of 2 Methylpent 3 Yn 2 Amine Hydrochloride

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in 2-methylpent-3-yn-2-amine (B8794423) hydrochloride is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) Applications and Scope

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction involves the coupling of a terminal alkyne, such as 2-methylpent-3-yn-2-amine, with an azide (B81097) in the presence of a copper(I) catalyst. The resulting triazole ring is a stable, aromatic heterocycle with wide-ranging applications in medicinal chemistry and materials science. nih.govpeerj.com

The general scheme for the CuAAC reaction is as follows:

An alkyne and an azide are joined together in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. peerj.com

The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgpeerj.com

The scope of the CuAAC reaction with respect to 2-methylpent-3-yn-2-amine hydrochloride is broad, allowing for the synthesis of a diverse library of triazole-containing compounds. By varying the azide partner, a multitude of substituents can be introduced, leading to compounds with tailored properties.

Table 1: Examples of Azides Used in CuAAC Reactions

Azide CompoundResulting Triazole Substituent
Benzyl azideBenzyl
Phenyl azidePhenyl
1-Azido-4-methoxybenzene4-Methoxyphenyl
1-(2-Azidoethyl)naphthalene2-(Naphthalen-1-yl)ethyl

This versatility makes this compound a valuable precursor for the development of novel pharmaceutical agents and functional materials. peerj.com

Oxidation and Reduction Processes of the Triple Bond

The triple bond of 2-methylpent-3-yn-2-amine can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidation: Oxidative cleavage of the alkyne can be achieved using strong oxidizing agents like ozone or potassium permanganate. This process breaks the triple bond, typically yielding carboxylic acids after workup.

Reduction: The reduction of the alkyne moiety can be controlled to yield either the corresponding alkene or alkane.

Partial Reduction to an Alkene: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), selectively reduces the alkyne to a cis-alkene, yielding (Z)-2-methylpent-3-en-2-amine.

Complete Reduction to an Alkane: Complete reduction to the corresponding alkane, 2-methylpentan-3-amine, can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. molport.com

Table 2: Reduction Products of 2-Methylpent-3-yn-2-amine

Product NameMolecular FormulaStructure
(Z)-2-Methylpent-3-en-2-amineC6H13NCC=CC(C)(C)N
2-Methylpentan-3-amineC6H15NCCC(C(C)C)N

Transition Metal-Catalyzed Transformations of the Alkyne Functional Group

The alkyne functionality of this compound is a versatile handle for various transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Sonogashira Coupling: The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govlibretexts.org The reaction can be performed under mild conditions and tolerates a wide range of functional groups. nih.gov

A typical Sonogashira coupling reaction involving 2-methylpent-3-yn-2-amine would proceed as follows:

The terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst, a copper salt, and an amine base. organic-chemistry.org

This results in the formation of a disubstituted alkyne, where the aryl or vinyl group from the halide has been attached to the terminal carbon of the original alkyne.

Hydroamination: Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. libretexts.orgresearchgate.net This reaction can be catalyzed by various transition metals, including lanthanides, to produce enamines or imines, which can be further reduced to saturated amines. libretexts.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. dntb.gov.ua

Reactions Involving the Amine Moiety

The primary amine group of this compound is a nucleophilic center and can participate in a variety of reactions.

Amidation and Peptide Coupling Reactions utilizing the Amine Functionality

The primary amine of 2-methylpent-3-yn-2-amine can readily react with carboxylic acids and their derivatives to form amides. libretexts.org

Amidation: Direct reaction with a carboxylic acid to form an amide typically requires high temperatures to drive off water. masterorganicchemistry.com A more common and milder approach involves the use of activated carboxylic acid derivatives such as acyl chlorides or anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, leading to the formation of an amide bond and the displacement of a leaving group (e.g., chloride). masterorganicchemistry.com

Peptide Coupling: In the context of peptide synthesis, the amine group can act as the N-terminal component. Peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid of an amino acid, facilitating the formation of a peptide bond with the amine of 2-methylpent-3-yn-2-amine. masterorganicchemistry.com

Table 3: Common Reagents for Amidation and Peptide Coupling

Reagent TypeExampleUse
Acylating AgentAcetyl chlorideForms an N-acetyl derivative
Coupling ReagentDCC, EDCFacilitates peptide bond formation

Nucleophilic Substitution and Addition Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a nucleophile in both substitution and addition reactions.

Nucleophilic Substitution: The amine can participate in nucleophilic substitution reactions with alkyl halides. In this SN2 reaction, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary or tertiary amine, or even a quaternary ammonium (B1175870) salt upon further alkylation.

Nucleophilic Addition: The primary amine can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines. libretexts.orgyoutube.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org This reaction is reversible and the resulting imine can be hydrolyzed back to the amine and carbonyl compound under acidic conditions. libretexts.org

Intramolecular Cyclization Reactions: N-Acyl Iminium Cyclization Pathways

The generation of N-acyl iminium ions from acylated amines is a well-established strategy for initiating intramolecular cyclization reactions. In the case of N-acyl derivatives of 2-methylpent-3-yn-2-amine, the formation of an N-acyl iminium ion would create a potent electrophile. The neighboring alkyne could then act as a nucleophile, leading to the formation of a new carbon-carbon bond and the construction of a heterocyclic ring.

Theoretically, the cyclization of an N-acyl derivative of 2-methylpent-3-yn-2-amine could proceed via different pathways, potentially leading to five or six-membered rings depending on the nature of the acyl group and the reaction conditions. For instance, activation of the alkyne by a metal catalyst could facilitate its nucleophilic attack on the iminium ion. Alternatively, the reaction could be initiated by the formation of the N-acyl iminium ion under acidic conditions.

While studies on related propargylamines have demonstrated their utility in synthesizing quinolines and 1-azadienes through palladium or base-promoted cyclization and isomerization, specific examples involving 2-methylpent-3-yn-2-amine are not described. Similarly, the aza-Wacker and aza-Nazarov cyclizations, which are powerful methods for constructing nitrogen-containing heterocycles from N-acyl precursors, have not been specifically reported for this compound.

Stereochemical Aspects of Reactions: Diastereoselective and Enantioselective Processes

The stereochemical outcome of reactions involving derivatives of 2-methylpent-3-yn-2-amine is a critical aspect that would determine their synthetic utility. The presence of a stereocenter at the quaternary carbon bearing the amine and methyl groups could, in principle, influence the stereochemistry of subsequent transformations.

However, the literature lacks specific studies on diastereoselective or enantioselective reactions involving this compound. Research on other systems, such as the diastereoselective synthesis of 7-azanorbornanes, provides a conceptual framework for how stereocontrol can be achieved in related nitrogen-containing molecules, but direct application or analogy to the cyclization of N-acyl-2-methylpent-3-yn-2-amine derivatives is not documented. The development of stereoselective processes would likely require the use of chiral auxiliaries, catalysts, or reagents, none of which have been reported in the context of this specific substrate.

Detailed Mechanistic Studies of Key Transformations and Reaction Pathways

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For the potential cyclization of N-acyl derivatives of 2-methylpent-3-yn-2-amine, mechanistic studies would be crucial to elucidate the nature of the intermediates, transition states, and the factors governing regioselectivity and stereoselectivity.

Plausible mechanisms for the cyclization of related acetylenic amines often involve the coordination of a metal catalyst to the alkyne, followed by nucleophilic attack of the nitrogen or a tethered nucleophile. In the case of N-acyl iminium ion cyclizations, the mechanism would likely involve the formation of a vinyl cation intermediate, which would then be trapped by the nucleophile.

While general mechanistic principles for alkyne and iminium ion reactivity are well-established, specific mechanistic investigations, including computational studies or kinetic analyses, for reactions of this compound or its derivatives are not found in the surveyed literature. Such studies would be invaluable for optimizing reaction conditions and expanding the synthetic applications of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methylpent 3 Yn 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the carbon-hydrogen framework. For 2-methylpent-3-yn-2-amine (B8794423) hydrochloride, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2-methylpent-3-yn-2-amine hydrochloride, distinct signals corresponding to the different types of protons in the molecule are observed. The protons of the two methyl groups attached to the quaternary carbon (C2) would appear as a singlet, integrating to six protons. The methyl group attached to the alkyne (C5) would also produce a singlet, integrating to three protons. The protons of the amine group, being in the form of an ammonium (B1175870) chloride salt, would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks would be expected for each of the six carbon atoms. The quaternary carbon (C2) would appear at a specific chemical shift, as would the two equivalent methyl carbons attached to it. The two sp-hybridized carbons of the alkyne group (C3 and C4) would have characteristic chemical shifts in the downfield region of the spectrum. Finally, the methyl carbon at the end of the alkyne chain (C5) would also be observed.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₂Singlet~25-35
NH₃⁺Broad SingletN/A
C≡C-CH₃Singlet~5-15
C(CH₃)₂N/A~50-60
C≡CN/A~70-90
C≡CN/A~70-90

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A prominent feature in the IR spectrum would be the absorption due to the N-H stretching vibrations of the ammonium group (NH₃⁺), which typically appears as a broad band in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the methyl groups would be observed around 2850-3000 cm⁻¹. A key diagnostic peak for the alkyne functional group is the C≡C stretching vibration, which is expected to appear as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The presence of these characteristic absorption bands provides strong evidence for the structure of this compound.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ammonium (NH₃⁺)N-H Stretch3100-3300 (broad)
Alkyl (CH₃)C-H Stretch2850-3000
Alkyne (C≡C)C≡C Stretch2100-2260 (weak to medium)

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the protonated molecular ion, [C₆H₁₁N + H]⁺. This measurement would be consistent with the calculated exact mass of the molecule, confirming its molecular formula.

In addition to the molecular ion, mass spectrometry also provides a fragmentation pattern, which can offer further structural clues. The fragmentation of the 2-methylpent-3-yn-2-amine cation would likely involve the loss of small neutral molecules or radicals. For instance, a characteristic fragmentation pathway for aliphatic amines is the alpha-cleavage, which in this case would lead to the formation of a stable iminium ion. The observation of specific fragment ions helps to piece together the molecular structure and corroborate the data obtained from other spectroscopic methods.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for 2-methylpent-3-yn-2-amine

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₆H₁₂N⁺98.0964
[M-CH₃]⁺C₅H₉N⁺83.0730

Note: The observed m/z values in an HRMS experiment would be very close to these calculated values.

Computational and Theoretical Chemistry Studies of 2 Methylpent 3 Yn 2 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. For 2-methylpent-3-yn-2-amine (B8794423) hydrochloride, DFT calculations can be employed to determine a variety of fundamental parameters that govern its stability and reactivity.

Electronic Structure and Molecular Orbitals: DFT calculations can map the electron density distribution within the molecule, identifying regions that are electron-rich or electron-deficient. This is crucial for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of 2-methylpent-3-yn-2-amine Hydrochloride from a Hypothetical DFT Study

ParameterValueSignificance
HOMO Energy-Indicates the ability to donate an electron.
LUMO Energy-Indicates the ability to accept an electron.
HOMO-LUMO Gap-Relates to chemical reactivity and kinetic stability.
Dipole Moment-Quantifies the overall polarity of the molecule.
Mulliken Atomic Charges-Provides insight into the charge distribution on individual atoms.

Note: The values in this table are hypothetical and would need to be determined by performing actual DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While DFT calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as solvent molecules.

Conformational Analysis: The presence of single bonds in the molecule allows for rotation, leading to different spatial arrangements of atoms, or conformations. MD simulations can identify the most stable conformations and the energy barriers between them. This information is critical as the conformation of a molecule can significantly influence its biological activity and physical properties.

Intermolecular Behavior: In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can model these interactions, providing insights into phenomena such as solvation, aggregation, and the formation of hydrogen bonding networks.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Hydrogen Bonding Networks

The crystal packing of this compound is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in a crystal lattice. mdpi.comnih.gov

Hirshfeld Surface Analysis: This method partitions the crystal space into regions where the electron distribution of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts. mdpi.comnih.gov For this compound, key interactions would likely involve the ammonium (B1175870) group and the chloride ion, as well as weaker C-H···Cl and C-H···π interactions. The relative contributions of different types of contacts can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. nih.govresearchgate.net

Hydrogen Bonding Networks: The primary intermolecular interaction in the crystal structure of this compound is expected to be the strong N-H···Cl hydrogen bonds formed between the aminium cation and the chloride anion. These interactions play a crucial role in stabilizing the crystal lattice. The geometry and strength of these hydrogen bonds can be precisely characterized using data from crystallographic studies and further analyzed with computational methods.

Table 2: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact TypePredicted ContributionDescription
H···ClHighStrong hydrogen bonds between the ammonium group and chloride ions.
H···HSignificantvan der Waals interactions between hydrogen atoms.
C···HModerateWeaker interactions contributing to crystal packing.

Note: The predicted contributions are based on the expected interactions in similar amine hydrochloride structures and would need to be confirmed by experimental and computational analysis of the specific compound.

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, can be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products.

Transition State Theory: A key aspect of these investigations is the location and characterization of transition states, which are the high-energy structures that must be overcome for a reaction to proceed. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. For this compound, such studies could explore its synthesis, degradation, or its reactions with other molecules.

Applications in Complex Molecule Synthesis and Materials Science

Role as a Versatile Building Block in Complex Natural Product Synthesis

The synthesis of complex, biologically active natural products is a primary focus of modern organic chemistry. Research in this area often involves the development of novel synthetic strategies and the use of unique building blocks to construct intricate molecular architectures. While direct examples of the incorporation of 2-methylpent-3-yn-2-amine (B8794423) hydrochloride into the total synthesis of a specific natural product are not extensively documented in the provided results, its potential as a versatile building block is clear. The presence of both a nucleophilic amine and a reactive alkyne allows for a variety of coupling reactions, making it an attractive starting material for creating more complex intermediates in the synthesis of natural products like the cytotoxic pyrroloiminoquinone marine alkaloid aleutianamine. proquest.com The ability to introduce a gem-dimethyl group adjacent to a nitrogen atom, a common motif in many natural products, further enhances its utility.

Application in the Synthesis of Specialty Polymers and Advanced Materials

The development of advanced materials with tailored properties is a cornerstone of materials science. The alkynyl and amino functionalities of 2-methylpent-3-yn-2-amine hydrochloride make it a suitable monomer for the synthesis of specialty polymers. The alkyne group can participate in polymerization reactions such as click chemistry or serve as a site for further functionalization of the polymer backbone. The amine group can influence the polymer's solubility, adhesion, and thermal properties. While specific examples of polymers derived from this exact compound are not detailed in the search results, the use of similar amine and alkyne-containing monomers is a well-established strategy in the creation of advanced materials.

Integration into Bioconjugation Strategies and Chemical Biology Probes

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a vital tool in chemical biology. The amine group of this compound can be readily functionalized to attach to biomolecules, while the alkyne group provides a handle for bioorthogonal reactions. This dual functionality makes it a candidate for the development of chemical biology probes designed to study biological processes in living systems. The synthesis of trifluoromethylmorpholines, which are useful building blocks for drug discovery, highlights the importance of creating novel amine-containing structures for biological applications. enamine.net

Precursor for Fluorescent Dyes and Advanced Sensors

The rigid structure of the alkyne in this compound can be exploited in the design of fluorescent molecules. The incorporation of this unit into larger conjugated systems can lead to the development of novel fluorescent dyes with specific photophysical properties. Furthermore, the amine group can act as a recognition site for analytes, making the resulting dye a potential fluorescent sensor. The synthesis of 2- and 3-trifluoromethylmorpholines, which were characterized for their fluorescence properties, demonstrates the potential of amine building blocks in this area. enamine.net

Utilization in Asymmetric Catalysis as a Ligand Precursor or Chiral Auxiliary

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral amines are frequently used as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. sigmaaldrich.com While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral ligands. The amine can be modified with chiral groups, and the alkyne can be used to coordinate to a metal center or to construct a more complex ligand scaffold. The development of chiral auxiliaries is essential for producing enantiomerically pure therapeutic and natural product compounds. sigmaaldrich.com

Derivatives and Analogues of 2 Methylpent 3 Yn 2 Amine Hydrochloride

Design Principles for Structurally Related Alkyne-Amine Compounds

The design of structurally related alkyne-amine compounds is guided by several key principles aimed at achieving specific reactivity and functionality. The alkyne moiety, with its high electron density and linear geometry, is a primary site for chemical modification. kcl.ac.uk The sp hybridization of the alkyne carbons results in a region of high electron density, making it susceptible to electrophilic attack. kcl.ac.uk Furthermore, the terminal alkyne in compounds like 2-methylpent-3-yn-2-amine (B8794423) possesses an acidic proton, a feature that is central to many of its synthetic transformations. kcl.ac.uk

A fundamental and widely employed strategy for the synthesis and diversification of alkyne-amine structures is the Aldehyde-Alkyne-Amine (A³) coupling reaction . mdpi.comacs.org This one-pot, three-component reaction combines an aldehyde, an alkyne, and an amine to generate a propargylamine (B41283). The power of the A³ coupling lies in its atom economy and the ability to introduce molecular diversity by varying each of the three components. acs.org The general mechanism involves the in-situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. mdpi.com

Key Design Considerations:

Steric Hindrance: The substitution pattern around the amine and the alkyne can significantly influence reaction rates and accessibility of the reactive centers. For instance, bulky substituents on the aldehyde or amine can hinder the formation of the intermediate imine or the subsequent nucleophilic attack.

Electronic Effects: The electronic nature of the substituents on the aromatic or aliphatic portions of the reactants can alter the reactivity of the alkyne and the imine. Electron-withdrawing groups can increase the acidity of the terminal alkyne proton, while electron-donating groups on the aldehyde or amine can affect the nucleophilicity and electrophilicity of the reactants.

Chirality: The introduction of chiral centers is a critical aspect of modern synthetic chemistry. Asymmetric A³ coupling reactions, utilizing chiral ligands with metal catalysts (e.g., copper or gold), allow for the enantioselective synthesis of chiral propargylamines. mdpi.comrsc.org This is crucial for applications where stereochemistry plays a defining role.

Functional Group Compatibility: The choice of reactants in the A³ coupling and other derivatization reactions must consider the compatibility of other functional groups present in the molecules. Protecting groups may be necessary to prevent unwanted side reactions.

The versatility of the alkyne functional group also allows for its participation in radical cascades , offering another avenue for the design of complex molecules. acs.org By carefully selecting reaction conditions and radical initiators, a series of bond-forming events can be triggered, leading to the construction of intricate molecular architectures from simple alkyne-amine precursors. acs.org

Synthesis of Functionalized Derivatives with Tuned Reactivity Profiles

The synthesis of functionalized derivatives of 2-methylpent-3-yn-2-amine and related propargylamines is predominantly achieved through the A³ coupling reaction, which offers a straightforward route to a vast array of substituted propargylamines. researchgate.netresearchgate.netnih.govacs.org This method allows for the systematic variation of the aldehyde, amine, and alkyne components to fine-tune the properties of the final product. researchgate.net

The general scheme for the A³ coupling reaction is as follows:

R¹CHO + R²R³NH + HC≡CR⁴ → R¹CH(NR²R³)C≡CR⁴ + H₂O

This reaction is typically catalyzed by a variety of metal salts, with copper and gold complexes being particularly effective. mdpi.comrsc.orgorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates.

Table 1: Examples of Catalytic Systems for the Synthesis of Propargylamines via A³ Coupling

Catalyst SystemAmine TypeSolventTemperature (°C)YieldsReference
CuBr / (R)-QuinapSecondaryTolueneRoom TempGood mdpi.com
CuOTf / pyboxPrimaryOrganic/AqueousNot specifiedHigh mdpi.com
Gold(III) salen complexPrimary (chiral prolinol)Water40Excellent organic-chemistry.org
Silver IodidePrimary/SecondaryWaterNot specifiedHigh organic-chemistry.org
Au-nanoparticlesPrimary/SecondaryNot specifiedNot specifiedExcellent rsc.org

The reactivity of the resulting propargylamine derivatives can be further tuned through post-synthetic modifications. The terminal alkyne is a particularly versatile handle for a variety of transformations, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for linking the propargylamine scaffold to other molecules, such as biomolecules or polymers.

Sonogashira Coupling: This cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, extending the carbon framework. wikipedia.org

Cyclization Reactions: The propargylamine moiety can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrroles, imidazoles, and oxazoles, which are important structural motifs in medicinal chemistry. researchgate.net

Structure-Reactivity Relationship Studies of Analogues

The relationship between the structure of propargylamine analogues and their chemical reactivity is a subject of ongoing research, driven by the need to design molecules with specific properties. The electronic and steric properties of the substituents on the propargylamine scaffold play a crucial role in determining its reactivity.

Electronic Effects:

The electron density of the alkyne's triple bond is a key determinant of its reactivity in addition reactions. kcl.ac.uk The nature of the substituent at the other end of the alkyne (the R⁴ group in the general structure) can significantly influence this electron density.

Electron-withdrawing groups (e.g., carbonyl, cyano) decrease the electron density of the alkyne, making it more susceptible to nucleophilic attack.

Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density, enhancing its reactivity towards electrophiles.

Steric Effects:

The size of the substituents around the amine and the alkyne can have a profound impact on the rate and outcome of chemical reactions.

Bulky groups on the amine can hinder its nucleophilicity and basicity.

Steric hindrance around the alkyne can impede the approach of reagents, potentially leading to lower reaction rates or altered regioselectivity in addition reactions.

Table 2: Qualitative Structure-Reactivity Trends in Propargylamine Analogues

Structural ModificationEffect on Reactivity
Introduction of electron-withdrawing groups on the alkyneIncreased susceptibility to nucleophilic attack
Introduction of electron-donating groups on the alkyneIncreased reactivity towards electrophiles
Increased steric bulk around the amineDecreased nucleophilicity and basicity
Increased steric bulk around the alkyneDecreased reaction rates for additions to the alkyne

Computational studies can provide valuable insights into the structure-reactivity relationships of these compounds by modeling reaction pathways and transition states. researchgate.net These theoretical approaches, combined with experimental kinetic studies, allow for a more rational design of functionalized propargylamine derivatives with tailored reactivity profiles.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Catalytic Systems for Enhanced Synthesis and Transformation

There is a lack of specific literature detailing the use of novel catalytic systems for the enhanced synthesis or transformation of 2-methylpent-3-yn-2-amine (B8794423) hydrochloride. General principles of amine and alkyne synthesis exist, but specific research focused on optimizing these processes for this particular molecule through new catalysts is not readily found in scientific publications.

Advanced Applications in Supramolecular Chemistry and Nanomaterials

Integration with Artificial Intelligence and Machine Learning for De Novo Synthetic Design

Sustainability and Environmental Considerations in Production and Application

Similarly, a search for literature concerning the sustainability and environmental impact of producing and using 2-methylpent-3-yn-2-amine hydrochloride yielded no specific results. While green chemistry principles are broadly applied to the synthesis of amines and other chemical intermediates, studies quantifying the environmental footprint or developing sustainable pathways specifically for this compound are not available.

Q & A

Q. What advanced spectral methods differentiate polymorphs of this compound?

  • Methodological Answer :
  • Solid-State NMR : Distinguishes crystalline forms via 13C^{13} \text{C} chemical shifts.
  • DSC/TGA : Thermal analysis identifies melting points and decomposition patterns.
  • PXRD : Bragg peaks (e.g., 2θ = 10–30°) confirm polymorphic identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.